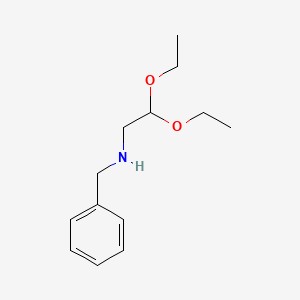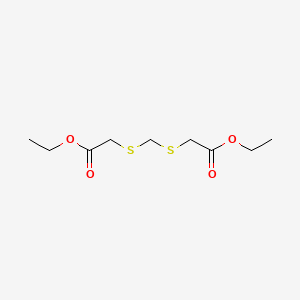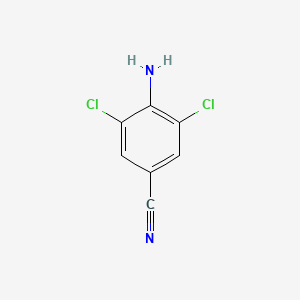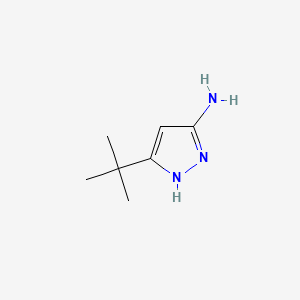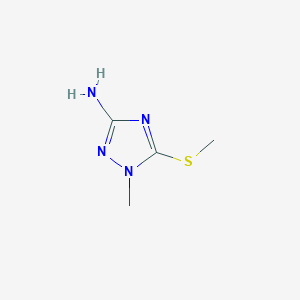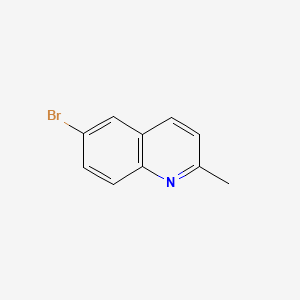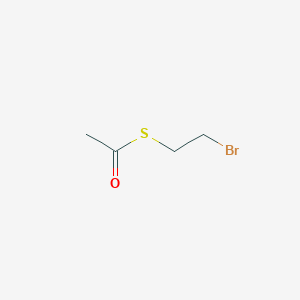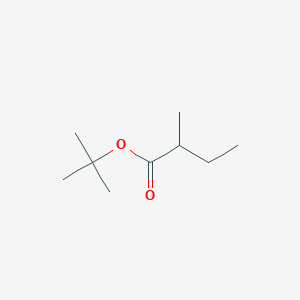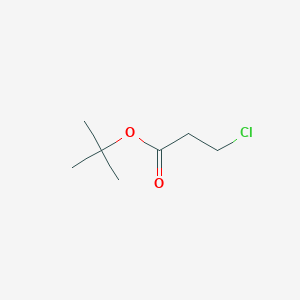
1-Cyclopropylpropan-2-one
Overview
Description
1-Cyclopropylpropan-2-one, also known as 1-cyclopropyl-2-propanone and cyclopropyl methyl ketone, is an organic compound that is used in a variety of applications, including as a solvent, as a reagent in organic synthesis, and as a building block for the synthesis of more complex compounds. It is a colorless liquid with a sweet, musty odor and a boiling point of 74.3°C. It is miscible with water, ethanol, and ether.
Scientific Research Applications
Synthesis and Chemical Reactions
Bi(cyclopropylidenes) Synthesis : A study demonstrated the synthesis of bi(cyclopropylidenes) using 1-Bromo-1-lithiocyclopropanes and CuCl2. This research highlights a method for producing previously unknown compounds in a simple one-pot reaction (Borer & Neuenschwander, 1997).
Alkane Hydroxylation : Research on the oxidation of 2-cyclopropylpropane to 2-cyclopropyl-propan-2-ol using dimethyldioxirane (DMD) was conducted, providing insights into non-radical chain reactions in alkane hydroxylation (Vanni et al., 1995).
Cyclopropane Formation : A study on the reduction of 2-substituted 1,3-diiodopropane derivatives to form substituted cyclopropanes provides insights into homolytic substitution reactions of 3-iodopropyl radicals (Curran & Gabarda, 1999).
Synthesis of Alkoxymorphinans : The synthesis of (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist, was achieved using 4,14-dimethoxy-N-methylmorphinan-6-one as a starting material. This research provides insights into the synthesis of complex opioid receptor antagonists (Schmidhammer et al., 1989).
Malonoyl Peroxides in Alkene Dihydroxylation : A study explored the use of cyclopropyl malonoyl peroxide for the dihydroxylation of alkenes, demonstrating its effectiveness and proposing a mechanism consistent with experimental findings (Griffith et al., 2010).
Applications in Organic Chemistry and Catalysis
Synthesis of 2-Aminothiazoles and 2-Aminoselenazoles : The synthesis of these compounds via Meerwein Arylation of Alkyl Vinyl Ketones using 3-aryl-2-bromo-1-cyclopropylpropan-1-ones is significant in the creation of new organic compounds (Ostapiuk et al., 2022).
Chiral Ligands in Asymmetric Catalysis : New chiral C2-symmetric ligands containing binaphthyl units linked by a bipyridyl bridge were studied for their catalytic activities in the asymmetric alkylation of aromatic aldehydes (Bai et al., 2005).
Gold(I)-Catalyzed Ring Expansion of Cyclopropanols : Theoretical calculations were conducted to understand the mechanism of gold(I)-catalyzed ring expansion reactions of cyclopropanols, providing insights into reaction mechanisms and conditions (Sordo & Ardura, 2008).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Cyclopropylpropan-2-one are currently unknown. Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not
Pharmacokinetics
Its lipophilicity (log Po/w) ranges from 1.0 to 1.65, suggesting moderate lipophilicity . These properties may impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets. For this compound, it is recommended to be stored sealed in dry conditions at 2-8°C . .
Biochemical Analysis
Biochemical Properties
1-Cyclopropylpropan-2-one plays a significant role in biochemical reactions due to its reactive carbonyl group. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s interaction with enzymes such as dehydrogenases and oxidases leads to the formation of different metabolites
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can impact cellular metabolism by interacting with enzymes that regulate metabolic processes, leading to changes in the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain dehydrogenases, preventing the conversion of substrates into products . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, with changes in gene expression and metabolic activity observed over time. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, it can exhibit toxic or adverse effects, such as disrupting metabolic processes or causing cellular damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular responses. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can be metabolized through oxidation-reduction reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential applications in drug development. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for understanding its cellular effects and potential therapeutic applications. Additionally, the compound’s localization within cells can influence its activity and function, affecting its overall biochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may accumulate in the mitochondria, where it can interact with enzymes involved in energy metabolism
properties
IUPAC Name |
1-cyclopropylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNXHXGIKSAADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336883 | |
| Record name | 1-cyclopropylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4160-75-2 | |
| Record name | 1-Cyclopropyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-cyclopropylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





